molecular formula C8H11ClO2S B13341354 Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

Cat. No.: B13341354
M. Wt: 206.69 g/mol
InChI Key: KUSWQPZZNDPPPW-KVARREAHSA-N
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Description

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is a chemical compound with a unique bicyclic structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications. Its structure consists of a bicyclo[2.2.2]octane ring system with a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride typically involves the reaction of bicyclo[2.2.2]oct-5-ene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include low temperatures and the use of inert solvents to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation Reactions: Sulfonic acids and sulfonates.

    Reduction Reactions: Sulfinates and sulfides.

Scientific Research Applications

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and industrial applications.

Properties

Molecular Formula

C8H11ClO2S

Molecular Weight

206.69 g/mol

IUPAC Name

(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride

InChI

InChI=1S/C8H11ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8?/m1/s1

InChI Key

KUSWQPZZNDPPPW-KVARREAHSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1CC2S(=O)(=O)Cl

Canonical SMILES

C1CC2C=CC1CC2S(=O)(=O)Cl

Origin of Product

United States

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